Cas no 288-16-4 (Isothiazole)

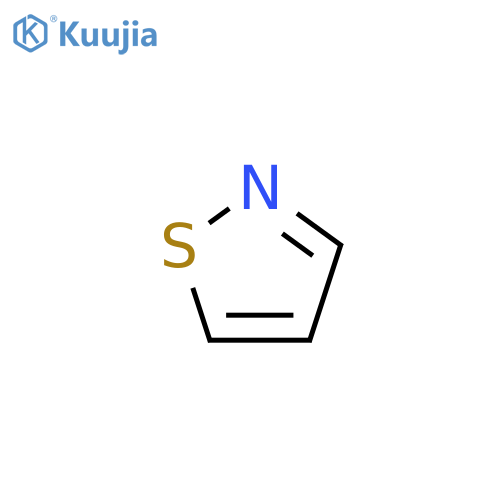

Isothiazole structure

商品名:Isothiazole

Isothiazole 化学的及び物理的性質

名前と識別子

-

- 1,2-Thiazole

- Isothiazole

- AC1Q4XNB

- AG-E-93117

- CHEBI:35600

- iso-thiazole

- SBB012883

- SureCN393953

- SureCN5679

- 2-Azathiophene

- 1,2-Thiazol

- ZLTPDFXIESTBQG-UHFFFAOYSA-N

- Isothiazole, 97%

- 38FAO14250

- Isothiazole;1,2-thiazole

- BCP05147

- ABP001166

- STK688931

- LS21251

- ST4130190

- AB0052608

- C2382

- I0982

- Z4550

- ST24026745

- 601

- AS-0796

- MFCD00020818

- CS-D1732

- AMY42108

- A23322

- AKOS005137880

- CHEMBL2171712

- DTXSID90182980

- SB36396

- FT-0648927

- UNII-38FAO14250

- 288-16-4

- Q419746

- InChI=1/C3H3NS/c1-2-4-5-3-1/h1-3

- EN300-67277

- A819611

- J-017282

- DB-014834

- DTXCID30105471

- ALBB-028770

- 811-077-2

-

- MDL: MFCD00020818

- インチ: 1S/C3H3NS/c1-2-4-5-3-1/h1-3H

- InChIKey: ZLTPDFXIESTBQG-UHFFFAOYSA-N

- ほほえんだ: S1C([H])=C([H])C([H])=N1

計算された属性

- せいみつぶんしりょう: 84.99869

- どういたいしつりょう: 84.99862027g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 2

- 重原子数: 5

- 回転可能化学結合数: 0

- 複雑さ: 30.1

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 41.1

- 互変異性体の数: 何もない

- 疎水性パラメータ計算基準値(XlogP): 1

- ひょうめんでんか: 0

じっけんとくせい

- 色と性状: Colorless to Yellow Liquid

- 密度みつど: 1.1566 (rough estimate)

- ふってん: 114°C(lit.)

- フラッシュポイント: -31.787℃

- 屈折率: 1.5280 to 1.5320

- PSA: 12.89

- 最大波長(λmax): 242(lit.)

Isothiazole セキュリティ情報

-

記号:

- ヒント:あぶない

- シグナルワード:Warning

- 危害声明: H225-H315-H319

- 警告文: P210-P233-P240-P241+P242+P243-P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313-P403+P235-P501

- 危険物輸送番号:UN 1993 3/PG II

- 危険レベル:3

- 包装グループ:II

- ちょぞうじょうけん:-20 °C

Isothiazole 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Ambeed | A669391-5g |

Isothiazole |

288-16-4 | 98% | 5g |

$212.0 | 2025-02-21 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | I38410-250mg |

Isothiazole |

288-16-4 | 97% | 250mg |

¥149.0 | 2022-04-27 | |

| eNovation Chemicals LLC | D514657-50g |

Isothiazole |

288-16-4 | 95% | 50g |

$4800 | 2024-05-24 | |

| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | I0982-200MG |

Isothiazole |

288-16-4 | >98.0%(GC) | 200mg |

¥190.00 | 2024-04-16 | |

| Enamine | EN300-67277-2.5g |

1,2-thiazole |

288-16-4 | 95% | 2.5g |

$183.0 | 2023-02-13 | |

| TRC | I917605-500mg |

Isothiazole |

288-16-4 | 500mg |

$ 161.00 | 2023-09-07 | ||

| TRC | I917605-5g |

Isothiazole |

288-16-4 | 5g |

$ 1208.00 | 2023-09-07 | ||

| Enamine | EN300-67277-0.1g |

1,2-thiazole |

288-16-4 | 95% | 0.1g |

$36.0 | 2023-02-13 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | I0982-200mg |

Isothiazole |

288-16-4 | 98.0%(GC) | 200mg |

¥150.0 | 2023-09-02 | |

| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 90R0304-1g |

Isothiazole |

288-16-4 | 96% | 1g |

¥682.03 | 2025-01-21 |

Isothiazole 関連文献

-

1. 613. Isothiazole: a new mononuclear heterocyclic systemA. Adams,R. Slack J. Chem. Soc. 1959 3061

-

2. 613. Isothiazole: a new mononuclear heterocyclic systemA. Adams,R. Slack J. Chem. Soc. 1959 3061

-

Anirban Bera,Prasanta Patra,Abulkalam Azad,Sk Asraf Ali,Susanta Kumar Manna,Amit Saha,Shubhankar Samanta New J. Chem. 2022 46 11685

-

4. One-step synthesis of 5-acylisothiazoles from furansJér?me Guillard,Christelle Lamazzi,Otto Meth-Cohn,Charles W. Rees,Andrew J. P. White,David J. Williams J. Chem. Soc. Perkin Trans. 1 2001 1304

-

K. Sandeep,Alla Siva Reddy,K. C. Kumara Swamy Org. Biomol. Chem. 2021 19 6871

288-16-4 (Isothiazole) 関連製品

- 271-61-4(2,1-Benzisothiazole)

- 289-86-1(1,2-Thiazin-1-ium(8CI,9CI))

- 2939-06-2(Isothiazolium,2-methyl-, iodide (1:1))

- 61006-10-8(5-Isothiazolethiol)

- 288-16-4(Isothiazole)

- 693-97-0(5-methyl-1,2-thiazole)

- 64527-28-2(isothiazol-4-amine)

- 3912-37-6(1,2-thiazole-4-carbonitrile)

- 28060-48-2(4-Piperidinol,1,2,5-trimethyl-5-(4-morpholinylmethyl)-4-phenyl-, 4-(4-nitrobenzoate),hydrochloride (1:2))

- 272-16-2(1,2-Benzisothiazole)

推奨される供給者

Amadis Chemical Company Limited

(CAS:288-16-4)Isothiazole

清らかである:99%/99%

はかる:5g/25g

価格 ($):191.0/668.0